molecular formula C22H20N4O2S B11632740 methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11632740
M. Wt: 404.5 g/mol
InChI Key: BSAQCKVSISVCFU-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the pyrazole and tetrahydropyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29)

InChI Key

BSAQCKVSISVCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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